molecular formula C10H7O4P-2 B1141841 1-Naphthyl phosphate monosodium salt monohydrate CAS No. 81012-89-7

1-Naphthyl phosphate monosodium salt monohydrate

Cat. No.: B1141841
CAS No.: 81012-89-7
M. Wt: 222.13 g/mol
InChI Key: YNXICDMQCQPQEW-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

The primary target of 1-Naphthyl phosphate monosodium salt monohydrate is phosphatases . Phosphatases are a group of enzymes that remove a phosphate group from a protein molecule, a process known as dephosphorylation. This action plays a crucial role in cellular functions such as cell growth, cell signaling, and regulation of metabolic pathways.

Mode of Action

This compound acts as a non-specific phosphatase inhibitor . It inhibits acid, alkaline, and protein phosphatases . By inhibiting these enzymes, the compound prevents the dephosphorylation process, thereby affecting the normal functioning of the cell.

Biochemical Pathways

The compound’s inhibition of phosphatases affects various biochemical pathways. Phosphatases play a key role in many cellular processes, including signal transduction pathways, cell cycle regulation, and metabolic pathways. By inhibiting phosphatases, this compound can disrupt these pathways, leading to changes in cell behavior and function .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body. The compound’s impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.

Result of Action

The inhibition of phosphatases by this compound can lead to a variety of cellular effects. For example, it can disrupt signal transduction pathways, leading to altered cell behavior. It can also affect cell cycle regulation, potentially leading to changes in cell growth and division .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is moisture sensitive , suggesting that humidity could affect its stability. Additionally, it should be stored in a cool place and kept in a tightly closed container in a dry and well-ventilated place . The compound is also incompatible with strong oxidizing agents , indicating that it could be unstable in oxidative environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthyl phosphate monosodium salt monohydrate typically involves the phosphorylation of 1-naphthol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-Naphthyl phosphate monosodium salt monohydrate primarily undergoes hydrolysis reactions catalyzed by phosphatases. It can also participate in substitution reactions where the phosphate group is replaced by other functional groups .

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Naphthyl phosphate monosodium salt monohydrate is widely used in scientific research due to its role as a phosphatase substrate. Its applications include:

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthyl phosphate sodium salt
  • 1-Naphthyl phosphate disodium salt
  • α-Naphthyl phosphate monosodium salt monohydrate

Uniqueness

1-Naphthyl phosphate monosodium salt monohydrate is unique due to its high specificity and efficiency as a phosphatase substrate. It is preferred for bioanalytical determinations of acid phosphatases, such as prostatic acid phosphatase, making it a valuable tool in biochemical and medical research .

Properties

IUPAC Name

naphthalen-1-yl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9O4P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13)/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXICDMQCQPQEW-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OP(=O)([O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7O4P-2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501001705
Record name Naphthalen-1-yl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501001705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81012-89-7
Record name Naphthalen-1-yl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501001705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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